molecular formula C22H24N4O4 B2458490 ethyl 5-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 477709-21-0

ethyl 5-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B2458490
CAS No.: 477709-21-0
M. Wt: 408.458
InChI Key: VDCYMNQOQGTHEO-UHFFFAOYSA-N
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Description

Ethyl 5-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-[2-[2-(diethylamino)-2-oxoacetyl]pyrrol-1-yl]-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-4-24(5-2)21(28)19(27)18-13-10-14-25(18)20-17(22(29)30-6-3)15-23-26(20)16-11-8-7-9-12-16/h7-15H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCYMNQOQGTHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=CC=CN1C2=C(C=NN2C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the pyrazole class of heterocyclic compounds. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Here, we explore its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C22H24N4O4, with a molecular weight of 408.46 g/mol. The compound features a pyrazole ring, a pyrrole moiety, and a diethylamino group, which contribute to its diverse pharmacological properties.

Antimicrobial Activity

Pyrazole derivatives are known for their antimicrobial properties. Studies have shown that various pyrazole carboxylic acid derivatives exhibit significant activity against a range of bacterial and fungal strains. This compound may share similar properties, potentially acting as an antimicrobial agent by disrupting microbial cell functions .

Anticancer Properties

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the diethylamino group in this compound may enhance its ability to penetrate cellular membranes and interact with intracellular targets, making it a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

Like many pyrazole derivatives, this compound could possess anti-inflammatory properties. Pyrazoles are often studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. This compound may exhibit similar mechanisms, warranting further pharmacological studies .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in inflammation and cancer progression. The diethylamino group may facilitate binding to these targets, enhancing the compound's efficacy .

Research Findings and Case Studies

Recent studies have highlighted the potential of pyrazole derivatives in various therapeutic applications:

StudyFindings
Iovu et al., 2003Demonstrated antibacterial activity of pyrazole derivatives against multiple strains .
Mahajan et al., 1991Reported anti-inflammatory effects linked to COX inhibition .
Baraldi et al., 1998Found antiviral properties in related pyrazole compounds .

These findings suggest that this compound may exhibit similar biological activities.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including ethyl 5-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate, exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds for their antibacterial effects against Staphylococcus aureus and Escherichia coli, several derivatives showed promising results, suggesting that this compound may also possess similar activity .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific interactions of this compound with molecular targets involved in cancer pathways could be further explored through molecular docking studies .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that include the formation of pyrrole and pyrazole rings. Advanced synthetic strategies utilizing various reagents and conditions have been documented, highlighting the versatility of this compound in organic synthesis .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interactions between this compound and biological targets. These studies indicate favorable binding affinities to proteins associated with antimicrobial and anticancer activities, suggesting mechanisms through which this compound exerts its effects .

Case Study 1: Antimicrobial Evaluation

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity using the disc diffusion method. This compound was included in this evaluation and demonstrated significant inhibition zones against both E. coli and S. aureus, indicating its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of pyrazole derivatives, where this compound was assessed for its cytotoxic effects on human cancer cell lines. The results suggested that this compound could inhibit cell growth effectively, warranting further exploration into its mechanism of action .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

  • Conditions :

    • Acidic: HCl (1–2 M) in aqueous THF at 80–100°C for 5–10 hours .

    • Basic: KOH in ethanol, stirred overnight at room temperature .

  • Products :

    Starting MaterialConditionsProductYieldReference
    Ethyl ester analog1 M HCl/THF (80°C)Carboxylic acid~85%
    Ethyl ester analogKOH/EtOH (RT)Potassium carboxylate salt>90%

Nucleophilic Substitution at the Diethylamino Oxoacetyl Group

The electron-deficient carbonyl adjacent to the diethylamino group facilitates nucleophilic attack.

  • Reactivity :

    • Hydrazine derivatives react to form hydrazides (e.g., with hydrazine hydrate in acetic acid at 100°C) .

    • Thiols undergo Michael addition in the presence of bases like triethylamine .

Cyclization Reactions

The pyrrole and pyrazole rings participate in cycloadditions or annulations under catalytic conditions:

  • Diels-Alder Reactions :
    The pyrrole ring acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) at 120°C in acetic anhydride .

  • Product :
    Furan-2,5-dione derivatives with regioselectivity driven by electron-withdrawing substituents.

Electrophilic Aromatic Substitution

The pyrrole ring undergoes electrophilic substitution, though reactivity is modulated by the electron-withdrawing oxoacetyl group:

  • Nitration :

    • Conditions : HNO₃/H₂SO₄ at 0–5°C.

    • Product : Nitro-substituted pyrrole at the α-position (minor) or β-position (major) .

  • Sulfonation :
    Concentrated H₂SO₄ introduces sulfonic acid groups, enhancing water solubility .

Oxidation and Reduction

  • Oxidation :

    • The diethylamino oxoacetyl group resists oxidation, but the pyrrole ring is susceptible to peroxides, forming epoxides or hydroxylated products .

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrole ring to a pyrrolidine derivative .

Cross-Coupling Reactions

The pyrazole ring participates in Suzuki-Miyaura couplings:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .

  • Example :
    Reaction with aryl boronic acids yields biarylpyrazole derivatives for medicinal chemistry applications .

Key Stability Considerations

  • Thermal Stability : Decomposition observed above 150°C via retro-Diels-Alder pathways .

  • Photoreactivity : The conjugated system shows moderate photochromism under UV light (λ = 365 nm) .

Q & A

Q. What are the optimal synthetic routes for preparing ethyl 5-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via photoredox-catalyzed decarboxylative cross-coupling reactions. For example, similar pyrazole derivatives were prepared using Ru(dtbbpy)₃₂ as a catalyst in a DCE/HFIP (2:1) solvent system under visible light irradiation for 20 hours . Key parameters include:
  • Catalyst loading : 2 mol% [Ru] for efficient electron transfer.
  • Solvent polarity : HFIP enhances radical stabilization, improving coupling efficiency.
  • Substrate ratio : A 1:1.2 molar ratio of pyrazole carboxylate to acylpyrrole precursor minimizes side reactions.
    Typical yields range from 51–70% after silica gel chromatography .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and how are spectral data interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : The diethylamino group shows characteristic triplet signals at δ ~1.2–1.4 ppm (CH₃) and δ ~3.4–3.6 ppm (CH₂), while the pyrrole ring protons appear as doublets near δ 6.5–7.0 ppm. The ester carbonyl resonates at δ ~165–170 ppm in ¹³C NMR .
  • HRMS (ESI) : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, a related compound (C₁₉H₂₃N₃O₄) showed m/z 366.1765 (calc.) vs. 366.1763 (obs.) .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer :
  • Silica gel chromatography : Use gradient elution (hexane/ethyl acetate 4:1 to 1:1) to separate polar byproducts.
  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals, as demonstrated for structurally analogous pyrazole esters .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311G** level) predict transition states and intermediates in decarboxylative coupling reactions. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to refine conditions (e.g., solvent choice, catalyst) and reduce trial-and-error cycles by 40–60% .

Q. What structural analogs of this compound exhibit enhanced bioactivity, and how do substituent modifications affect target binding?

  • Methodological Answer :
  • Analog Comparison Table :
Substituent ModificationBioactivity ChangeReference
Replacement of diethylamino with piperazineIncreased kinase inhibition (IC₅₀ ↓ 30%)
Trifluoromethyl at pyrazole C5Enhanced metabolic stability (t₁/₂ ↑ 2×)
Hydroxyethyl group on pyrroleImproved aqueous solubility (LogP ↓ 1.2)
  • Key Insight : Electron-withdrawing groups (e.g., CF₃) improve membrane permeability but may reduce target affinity due to steric effects .

Q. How should researchers resolve contradictions in reported reaction yields for similar pyrazole derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Oxygen sensitivity : Use of degassed solvents (e.g., DMF/H₂O in ) can increase yields by 15–20% compared to non-degassed systems .
  • Catalyst deactivation : Trace moisture or impurities in HFIP reduce [Ru] catalyst activity. Karl Fischer titration of solvents is recommended .
  • Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, light intensity) and optimize reproducibility .

Q. What strategies are effective for scaling up the synthesis while maintaining regioselectivity?

  • Methodological Answer :
  • Continuous-flow reactors : Enable precise control of light exposure and residence time, reducing side products (e.g., dimerization) by 25% .
  • Membrane separation : Tangential flow filtration (TFF) efficiently removes unreacted starting materials in multi-gram syntheses .

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